2-Benzoyl-3h-benzo[f]chromen-3-one
Overview
Description
2-Benzoyl-3H-benzo[f]chromen-3-one is a chemical compound with the molecular formula C20H12O3This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Pharmacokinetics
The compound’s molecular properties suggest it may have a high degree of lipophilicity, as indicated by its acd/logp value of 445 . This could potentially impact its bioavailability and distribution within the body.
Result of Action
Some studies suggest that the compound may have antidepressant effects . Specifically, administration of similar compounds has resulted in significant decreases in inactivity duration, revealing antidepressant effects in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Benzoyl-3H-benzo[f]chromen-3-one involves the Claisen–Schmidt condensation reaction. This reaction typically occurs between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in a basic medium. The resulting product is then esterified with carboxylic acids in the presence of phosphoryl chloride and anhydrous zinc(II) chloride .
Another synthetic route involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts. These salts undergo an aromatic electrophilic substitution reaction to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromene moiety .
Scientific Research Applications
2-Benzoyl-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Benzoyl-3H-benzo[f]chromen-3-one can be compared with other similar compounds, such as:
3-Benzoylbenzo[f]coumarin: Similar in structure but with different biological activities.
2-(Phenylcarbonyl)benzo[f]chromen-3-one: Another structurally related compound with distinct chemical properties.
Properties
IUPAC Name |
2-benzoylbenzo[f]chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGTVYDWHSNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964079 | |
Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-81-7 | |
Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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